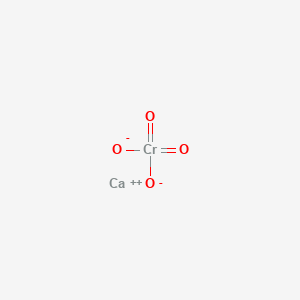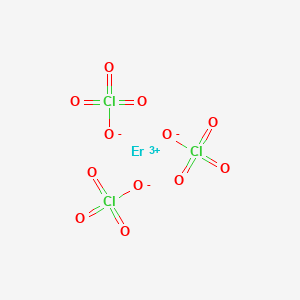
4-Methoxy-3-nitrobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 4-methoxy-3-nitrobenzoyl chloride involves reactions that yield functionalized chromones and 4-hydroxyquinolines. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides leads to the formation of functionalized chromones upon reduction of the nitro group, demonstrating the versatility of this compound as a synthetic intermediate (Rahn et al., 2009).
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of compounds derived from this compound have been thoroughly investigated. For example, compounds synthesized from reactions involving this compound have been characterized by NMR spectroscopy and computational methods, offering insights into their tautomeric equilibrium and molecular geometry (Srivastava et al., 2017).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including condensation and reduction, to yield a diverse array of compounds. These reactions are pivotal in the synthesis of compounds with potential biological activity and for the study of their structure-activity relationships (Manap et al., 2022).
Physical Properties Analysis
The physical properties of derivatives of this compound, such as melting points, solubility, and crystalline structure, have been elucidated through X-ray diffraction studies and spectroscopic techniques. These studies provide valuable information for the identification and further application of these compounds in various fields (Evecen et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity, stability, and interaction with different reagents, have been extensively studied. These investigations have revealed the compound's versatility in organic synthesis, enabling the development of novel synthetic methodologies and the discovery of new compounds with potential applications in medicinal chemistry (Harutyunyan, 2016).
Scientific Research Applications
Synthesis of Dibenzophenone Derivatives : It is used in the Friedel-Crafts acylation reaction for synthesizing 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its alkyl derivatives, which have potential applications in organic chemistry and material science (Zhao De-feng, 2006).
Development of Neuroleptics : The compound plays a role in the synthesis of heterocyclic 5-amino-2-methoxybenzamides, which are potential neuroleptics, indicating its importance in pharmaceutical research (V. Valenta et al., 1990).
Synthesis of Chromones and Hydroxyquinolines : It is utilized in uncatalyzed condensations to produce functionalized chromones and hydroxyquinolines, compounds of interest in organic synthesis and potentially pharmacology (T. Rahn et al., 2009).
Antioxidant and Antimicrobial Research : Derivatives of 4-Methoxy-3-nitrobenzoyl chloride have been studied for their in vitro antioxidant and antimicrobial activities, highlighting its potential in developing new therapeutic agents (S. Manap et al., 2022).
Antibacterial Compound Synthesis : It's used in the synthesis of compounds like 10-methoxy-4. 8-dinitro-6H-benzo[2,3-c]chromen-6-one, which are tested for their antibacterial activity, indicating its relevance in antimicrobial research (F. Havaldar et al., 2004).
Functional Polymer Research : The compound is involved in the synthesis of functional polymers with potential applications in materials science and chemistry (F. Xi et al., 1984).
Formation of Heterocyclic Derivatives : It's used for reacting with nitrogen heterocycles to form N-(4-methoxy-3-nitrobenzyl) derivatives, which can have various applications in chemical synthesis (A. A. Harutyunyan, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
4-Methoxy-3-nitrobenzoyl chloride is a benzoyl chloride derivative . It is a reactive acylating agent that can interact with various biological targets such as carboxylic acids, alcohols, and amines . These targets play crucial roles in various biochemical reactions and pathways.
Mode of Action
The compound interacts with its targets through acylation, a process where it introduces an acyl group into a molecule . This interaction results in the formation of respective carboxylic anhydrides, esters, and amides . The nitro group (−NO2) in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
It’s known that the compound was used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, an intermediate employed in the synthesis of a modified suramin molecule . Suramin is a medication used to treat African sleeping sickness and river blindness, indicating that the compound may play a role in these biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. As an acylating agent, it can modify the structure of target molecules, potentially altering their function. For instance, it has been used in the synthesis of a modified suramin molecule , which could have different therapeutic effects compared to the original molecule.
properties
IUPAC Name |
4-methoxy-3-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMQFBGQSNVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495068 | |
| Record name | 4-Methoxy-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10397-28-1 | |
| Record name | 4-Methoxy-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














